molecular formula C10H10N2O2 B1636306 5-methoxy-1H-indole-2-carboxamide

5-methoxy-1H-indole-2-carboxamide

Cat. No. B1636306
M. Wt: 190.2 g/mol
InChI Key: DVXWLUUAUIACMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008340B2

Procedure details

To a solution of 1H-indole-2-carboxylic acid 3 (X═H, 1.0 g, 6.21 mmol) and anhydrous THF (50 ml), add carbonyldiimidazole (1.10 equiv., 1.1 g, 6.83 mmol). Stir for 30 min at rt and then add MeNH2HCl (1.30 equiv., 541 mg, 8.07 mmol) in one portion. Add DMF (10 mL) to the reaction and stir at rt. After 2 h, pour the clear yellow reaction solution into H2O. Collect the precipitate by filtration and dry under vacuum at 40° C. to afford 1H-indole-2-carboxylic acid methylamide 4 (X═R2═H, R3═CH3; 860 mg, 80%) as a yellow solid, mp 222-223° C.; 1H NMR (DMSO-d6) δ 11.6 (brs, 1H), 8.45 (m, 1H), 7.60 (d, 1H, J=7.8 Hz), 7.44 (dd, 1H, J=1.05, 8.25 Hz), 7.20-7.14 (m, 1H), 7.60-7.00 (m, 1H), 2.82 (d, 3H, J=4.2 Hz). m/z obs=175 (M+1). Treat 1H-indole-2-carboxylic acid methylamide (174 mg, 1.0 mmol) with phenyldisulfide (1.1 equiv., 240 mg, 1.1 mmol) as described in General Synthetic Procedure VIIa to afford the title compound Ij (140 mg, 50%) as an ivory-colored solid, mp 201-204° C.; 1H NMR (DMSO-d6) δ 12.3 (brs, 1H), 8.3 (m, 1H), 7.48 (d, 1H), 7.42 (d, 1H), 7.3-7.0 (m, 7H), 2.9 (d, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.C1[CH2:17][O:16]CC1.C(N1C=CN=C1)([N:20]1C=CN=C1)=O.CN.Cl>O.CN(C=O)C>[CH3:17][O:16][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][C:2]([C:10]([NH2:20])=[O:12])=[CH:3]2 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
CN.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at rt
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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